N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a bromophenyl group, a methoxy-methylphenyl group, and a triazole ring
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O2S/c1-15-13-19(29-3)12-7-16(15)5-4-6-20-25-26-22(27(20)2)30-14-21(28)24-18-10-8-17(23)9-11-18/h7-13H,4-6,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEMAZQIEUROSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCC2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with a nucleophile.
Introduction of the Methoxy-Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves coupling the triazole ring with the bromophenyl and methoxy-methylphenyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be compared with similar compounds, such as:
N-(4-chlorophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
N-(4-fluorophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide: The presence of a fluorophenyl group can influence the compound’s chemical properties and interactions with molecular targets.
N-(4-iodophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide: The iodophenyl group may impart different reactivity and biological effects compared to the bromophenyl group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
